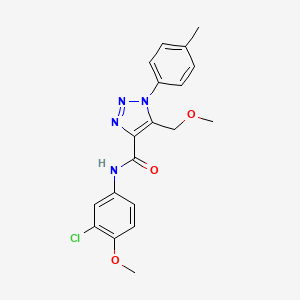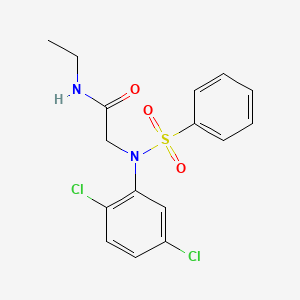
N-(3-chloro-4-methoxyphenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar triazole carboxamide derivatives often involves multi-step processes that include the use of azide-alkyne cycloaddition reactions, commonly known as click chemistry, and subsequent amidation reactions. For instance, a related compound was synthesized through a two-step process that involved the click Dimroth reaction followed by acid amidation with 4-chloroaniline, indicating the versatility and efficiency of such methods in constructing complex triazole frameworks (Pokhodylo, Slyvka, & Pavlyuk, 2020).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The structure of these compounds can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy, providing insights into their geometrical conformation and electronic structure. The crystal structure and Hirshfeld surface analysis of a similar compound revealed a near-coplanar arrangement of molecules relative to the triazole ring planes, interconnected by hydrogen bonds into a homodimer, highlighting the significance of molecular interactions in determining the overall structure (Pokhodylo et al., 2020).
Chemical Reactions and Properties
Triazole carboxamides undergo various chemical reactions, including nucleophilic substitution and addition reactions, influenced by the electron-withdrawing or donating nature of substituents on the phenyl rings. These reactions are crucial for further functionalization of the molecule and for enhancing its chemical properties. For example, the synthesis of similar compounds involves reactions under specific conditions, such as reflux in anhydrous ethanol, to achieve high yields (Pokhodylo et al., 2020).
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-12-4-7-14(8-5-12)24-16(11-26-2)18(22-23-24)19(25)21-13-6-9-17(27-3)15(20)10-13/h4-10H,11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQHEURBOAYZLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4544016.png)
![2-acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4544024.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4544039.png)
![2-[(4-ethoxyphenyl)acetyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4544046.png)
![1-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4544051.png)
![5-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4544054.png)
![N,N-dicyclohexyl-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4544059.png)



![3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4544094.png)
![1-methyl-5-[(2-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4544104.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4544116.png)
![5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4544123.png)